molecular formula C10H7ClFN3O B1457803 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1375471-68-3

2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No. B1457803
M. Wt: 239.63 g/mol
InChI Key: SRENTSCNVMTEKF-UHFFFAOYSA-N
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Description

Compounds like “2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one” are often used as intermediates in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, where a fluorophenyl group might be introduced into the molecule .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a chloro group (-Cl), a fluorophenyl group (C6H4F), and a triazolyl group (C2H2N3) attached to an ethanone backbone (C2H2O) .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the chloro group might undergo nucleophilic substitution, while the carbonyl group in the ethanone part might be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. Factors such as polarity, molecular weight, and the specific functional groups present can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the synthesis and structural characterization of several compounds related to 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one. For instance, the synthesis of isostructural thiazoles with this compound as a precursor has been described, highlighting their crystalline structures and the orientation of their fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This work illustrates the compound's utility in forming structurally distinct molecules with potential for further chemical exploration.

Antimicrobial Activity

The antimicrobial properties of derivatives have been extensively studied, demonstrating the compound's relevance in the development of new antibacterial and antifungal agents. For example, novel propan-1-ones synthesized from derivatives have shown significant antimicrobial activity, underscoring their potential in medical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). These findings suggest avenues for the development of new antimicrobial therapies.

Interaction Analysis and Molecular Engineering

Studies have also delved into the molecular interactions and engineering of related compounds. For instance, research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives provides insights into the nucleophilic/electrophilic nature of certain groups influenced by substituents, which affects the interaction energy of bonds (Ahmed et al., 2020). This research is crucial for understanding the fundamental chemical properties that can be harnessed for various applications.

Biological Activity and Drug Development

The role of related compounds in drug development, particularly as antimicrobial agents, has been a significant area of research. Studies synthesizing new molecules from this compound have evaluated their biological activities, laying the groundwork for future pharmacological applications. The synthesis and evaluation of compounds for their α-glycosidase inhibition activity (Gonzaga et al., 2016) exemplify the potential of these derivatives in contributing to new therapeutic options.

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Some might be harmful if swallowed or cause skin irritation. Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions in the research and development of such compounds could involve their use in the synthesis of new pharmaceuticals or chemical products. Their potential as antimicrobial or antifungal agents could also be explored .

properties

IUPAC Name

2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENTSCNVMTEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 2
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 5
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 6
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

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